![molecular formula C19H20BrClN2O2 B4578881 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4578881.png)
1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine
Overview
Description
1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine, also known as BRL-15572, is a novel compound that has been synthesized and studied extensively in recent years. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine involves its binding to the serotonin 5-HT1D receptor. This receptor is involved in the regulation of various physiological processes, including pain perception, mood, and anxiety. By binding to this receptor, 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine can modulate the activity of the receptor and affect these physiological processes.
Biochemical and Physiological Effects:
1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain and has been studied as a potential treatment for migraine headaches. Additionally, 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine has several advantages for use in lab experiments. It has a high affinity for the serotonin 5-HT1D receptor, making it a useful tool compound for studying the role of this receptor in various physiological processes. Additionally, 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine has been shown to have potential therapeutic effects in the treatment of migraine headaches, anxiety, and depression, making it a promising compound for further study.
However, there are also limitations to the use of 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, its potential therapeutic effects have not yet been fully explored, and further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine. One potential direction is the further exploration of its potential therapeutic effects in the treatment of migraine headaches, anxiety, and depression. Additionally, more studies are needed to fully understand the mechanism of action of 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine and its effects on various physiological processes. Finally, the development of more water-soluble analogs of 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine may improve its utility in experimental settings.
Scientific Research Applications
1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine has been extensively studied for its potential use in various scientific research applications. It has been shown to have a high affinity for the serotonin 5-HT1D receptor and has been used as a tool compound to study the role of this receptor in various physiological processes. Additionally, 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine has been shown to have potential therapeutic effects in the treatment of migraine headaches and has been studied as a potential treatment for anxiety and depression.
properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O2/c1-14-11-17(5-6-18(14)20)25-13-19(24)23-9-7-22(8-10-23)16-4-2-3-15(21)12-16/h2-6,11-12H,7-10,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVARGYBRULSCBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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